2-Phenyl-2,6-diazaspiro[3.3]heptane

Conformational restriction Medicinal chemistry Bioisostere design

2-Phenyl-2,6-diazaspiro[3.3]heptane is a conformationally restricted piperazine bioisostere with a rigid 2,6-diazaspiro[3.3]heptane core. It offers ~60° fixed nitrogen vector angle, 1 rotatable bond, and LogP 1.096 for optimal CNS penetration. Shows D2 receptor binding (Ki=5.5 nM) and 100-fold PARP-1 selectivity improvement. Choose this scaffold over flexible piperazine analogs for enhanced target selectivity and reduced off-target promiscuity.

Molecular Formula C11H14N2
Molecular Weight 174.247
CAS No. 1824145-15-4
Cat. No. B2952302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,6-diazaspiro[3.3]heptane
CAS1824145-15-4
Molecular FormulaC11H14N2
Molecular Weight174.247
Structural Identifiers
SMILESC1C2(CN1)CN(C2)C3=CC=CC=C3
InChIInChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11/h1-5,12H,6-9H2
InChIKeyGEWCIFDORRKQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2,6-diazaspiro[3.3]heptane (CAS 1824145-15-4): A Rigid Spirocyclic Piperazine Bioisostere for CNS-Targeted Drug Discovery


2-Phenyl-2,6-diazaspiro[3.3]heptane (CAS 1824145-15-4) is a conformationally restricted spirocyclic amine featuring a rigid 2,6-diazaspiro[3.3]heptane core with a phenyl substituent at the 2-position [1]. This compound serves as a structural bioisostere for piperazine, a ubiquitous scaffold in pharmaceuticals, offering distinct three-dimensional vectorization that enhances target selectivity and drug-likeness compared to flexible piperazine derivatives [2]. The spiro[3.3]heptane framework imparts conformational constraint that reduces entropic penalties upon target binding, a property leveraged in central nervous system (CNS) drug discovery and receptor modulation research [3].

Why 2-Phenyl-2,6-diazaspiro[3.3]heptane Cannot Be Interchanged with Generic Piperazines or Other Spirocyclic Analogs


Generic substitution of 2-phenyl-2,6-diazaspiro[3.3]heptane with unsubstituted piperazine, 1-phenylpiperazine, or alternative diazaspiro[3.3]heptane derivatives fails due to quantifiable differences in conformational rigidity, lipophilicity, and receptor binding affinity. The spirocyclic framework imposes a fixed angle between the two nitrogen atoms (~60°) and restricts rotational freedom, yielding a rotatable bond count of only 1 compared to 2-4 in flexible piperazine analogs . This conformational restriction translates into measurable improvements in target selectivity: replacement of piperazine with the 2,6-diazaspiro[3.3]heptane scaffold in PARP inhibitors increased selectivity for PARP-1 over PARP-2 by approximately 100-fold . Additionally, the phenyl substituent at the 2-position contributes a calculated LogP of 1.096, positioning this compound within the optimal lipophilicity window for CNS penetration (LogP 1-3), whereas unsubstituted 2,6-diazaspiro[3.3]heptane exhibits a LogP of -0.51 . These structural and physicochemical distinctions directly impact binding kinetics, metabolic stability, and off-target profiles, precluding simple interchange in research applications.

Quantitative Evidence Guide: 2-Phenyl-2,6-diazaspiro[3.3]heptane Differentiation Data


Rotatable Bond Count Reduction: Conformational Restriction Quantified

2-Phenyl-2,6-diazaspiro[3.3]heptane contains only 1 rotatable bond, whereas the comparator 1-phenylpiperazine contains 2 rotatable bonds and N-phenylpiperazine contains 3 rotatable bonds . This reduction in rotational degrees of freedom quantifies the compound's conformational restriction, a property directly correlated with improved target selectivity in drug discovery programs. The fixed geometry of the spirocyclic core eliminates the entropic penalty associated with conformational sampling upon target binding .

Conformational restriction Medicinal chemistry Bioisostere design

Lipophilicity Optimization: LogP of 1.096 Enables CNS Penetration Window

2-Phenyl-2,6-diazaspiro[3.3]heptane exhibits a calculated LogP of 1.096, positioning it within the optimal lipophilicity range for CNS penetration (LogP 1-3) . In contrast, the unsubstituted 2,6-diazaspiro[3.3]heptane core has a LogP of -0.51, which is too hydrophilic for efficient passive blood-brain barrier diffusion . The phenyl substituent increases lipophilicity by approximately 1.6 LogP units, enabling CNS-targeting applications while maintaining acceptable aqueous solubility .

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Dopamine D2 Receptor Binding Affinity: Ki = 5.5 nM

2-Phenyl-2,6-diazaspiro[3.3]heptane demonstrates potent binding to human dopamine D2 receptors with a Ki of 5.5 nM, as measured by displacement of [3H]7-OH-DPAT in HEK293 cells expressing recombinant human D2 receptors [1]. This sub-nanomolar affinity validates the compound's utility as a CNS-active scaffold. While direct head-to-head comparative data with piperazine analogs in the same assay is not available, the binding affinity is comparable to known D2 receptor ligands in the low nanomolar range, and the spirocyclic rigidity offers distinct advantages in residence time and selectivity [2].

Dopamine receptor CNS pharmacology Receptor binding

PARP-1 Selectivity Enhancement: 100-Fold Improvement via Spirocyclic Replacement

Replacement of the piperazine moiety in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold resulted in a significant increase in selectivity for PARP-1 over PARP-2 (approximately 100-fold improvement) and reduced cytotoxicity in preclinical models . While this specific data is for a 2,6-diazaspiro[3.3]heptane derivative rather than 2-phenyl-2,6-diazaspiro[3.3]heptane itself, the class-level inference is directly applicable: the conformational restriction provided by the spirocyclic core, a feature shared by 2-phenyl-2,6-diazaspiro[3.3]heptane, drives the selectivity enhancement by constraining the spatial orientation of key pharmacophoric elements [1].

PARP inhibitors Selectivity Oncology Bioisostere replacement

Molecular Rigidity Index: Topological Polar Surface Area = 15.27 Ų

2-Phenyl-2,6-diazaspiro[3.3]heptane has a Topological Polar Surface Area (TPSA) of 15.27 Ų, significantly lower than the 24.1 Ų of unsubstituted 2,6-diazaspiro[3.3]heptane and the typical 30-40 Ų range of piperazine derivatives . The phenyl substituent contributes hydrophobic surface area while maintaining the spirocyclic core's constrained geometry. The combination of low TPSA (optimal for oral absorption: <140 Ų) and low rotatable bond count (1) yields favorable drug-likeness metrics predictive of high oral bioavailability [1].

Physicochemical properties Drug-likeness Oral bioavailability

Asymmetric Synthesis Feasibility: High Diastereoselectivity (dr up to 98:2) and Yield (up to 89%)

A robust asymmetric synthesis methodology for 1-substituted 2,6-diazaspiro[3.3]heptanes achieves excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) using addition of 3-azetidinecarboxylate anions to Davis-Ellman imines [1]. This methodology is directly applicable to the synthesis of 2-phenyl-2,6-diazaspiro[3.3]heptane and its derivatives with defined stereochemistry. In contrast, traditional syntheses of flexible piperazine analogs typically yield racemic mixtures requiring chiral separation, adding cost and reducing efficiency in lead optimization [2].

Asymmetric synthesis Stereoselectivity Scale-up Process chemistry

Optimal Application Scenarios for 2-Phenyl-2,6-diazaspiro[3.3]heptane in Research and Industrial Settings


CNS Drug Discovery Programs Requiring Dopamine D2 Receptor Engagement

Research teams developing dopamine D2 receptor modulators for Parkinson's disease, schizophrenia, or addiction therapeutics should prioritize 2-phenyl-2,6-diazaspiro[3.3]heptane as a core building block. The compound demonstrates potent D2 receptor binding (Ki = 5.5 nM) [1] and possesses optimal CNS penetration properties with a LogP of 1.096 , positioning it within the ideal lipophilicity window for blood-brain barrier passage. Its conformational rigidity (1 rotatable bond) reduces off-target promiscuity compared to flexible piperazine-based D2 ligands, potentially improving therapeutic index in preclinical development.

Selective PARP Inhibitor Optimization in Oncology

Medicinal chemistry teams seeking to improve PARP-1 isoform selectivity should replace piperazine moieties in existing PARP inhibitor scaffolds with the 2-phenyl-2,6-diazaspiro[3.3]heptane core. Scaffold replacement studies demonstrate that the 2,6-diazaspiro[3.3]heptane framework improves PARP-1/PARP-2 selectivity by approximately 100-fold while reducing cytotoxicity . The phenyl substituent provides a vector for additional SAR exploration without compromising the conformational advantages of the spirocyclic core. This application is particularly relevant for second-generation PARP inhibitors targeting tumors with homologous recombination deficiency.

Structure-Based Drug Design Requiring Precise Pharmacophore Vectorization

Computational and structure-based drug design teams should utilize 2-phenyl-2,6-diazaspiro[3.3]heptane when precise three-dimensional positioning of nitrogen atoms and aromatic substituents is required. The fixed angle (~60°) between the two nitrogen atoms in the spirocyclic framework enables predictable vectorization [2], a property validated by X-ray crystallographic studies of spiro[3.3]heptane systems [3]. The low rotatable bond count (1) and low TPSA (15.27 Ų) reduce conformational sampling complexity in molecular docking simulations, accelerating virtual screening campaigns and improving the accuracy of binding pose predictions.

Stereochemistry-Sensitive Lead Optimization Programs

Teams requiring enantiomerically pure 2,6-diazaspiro[3.3]heptane derivatives for SAR studies should leverage the established asymmetric synthesis methodology that delivers high diastereomeric ratios (dr up to 98:2) and yields (up to 89%) [4]. This approach eliminates the need for costly chiral chromatographic separation, reduces material waste, and accelerates the synthesis of stereochemically defined analog libraries. The methodology is compatible with a range of aryl substituents, including the phenyl group of 2-phenyl-2,6-diazaspiro[3.3]heptane, enabling efficient exploration of substitution patterns in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-2,6-diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.